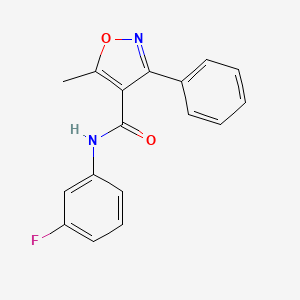

N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl, phenyl, and fluorophenyl carboxamide groups.

Properties

IUPAC Name |

N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-6-3-2-4-7-12)17(21)19-14-9-5-8-13(18)10-14/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWMVIRDUKBPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs, their substituents, molecular weights, and observed properties:

Physicochemical Properties

- Solubility : The acetylphenyl derivative () has improved water solubility due to the polar acetyl group, whereas alkyl-substituted analogs (e.g., N-(3-ethoxypropyl)-..., ) prioritize lipid membrane permeability .

- Molecular Weight : Most analogs fall within 290–420 g/mol, aligning with Lipinski’s rule for drug-likeness. The target compound (~297 g/mol) is favorably positioned for oral bioavailability.

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance binding to aromatic residues in enzymes or receptors, as seen in fluorinated kinase inhibitors .

- Synthetic Accessibility : Analogs like N-(4-ethoxyphenyl)-... () are commercially available, suggesting feasible synthesis routes for the fluorophenyl variant .

- Biological Screening : Compounds such as N-[2-(cyclohex-1-en-1-yl)ethyl]-... () are used in high-throughput screening, highlighting the oxazole scaffold’s versatility in drug discovery .

Biological Activity

N-(3-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C18H15FN2O2

- Molecular Weight : 312.32 g/mol

Structural Representation

The compound features an oxazole ring, which is critical for its biological activity. The presence of the fluorine atom in the phenyl group may enhance its pharmacological properties by influencing lipophilicity and bioavailability.

This compound exhibits various biological activities, primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, recent studies have highlighted its role as an inhibitor of alkaline ceramidases (ACs), which are implicated in sphingolipid metabolism and various disease states, including cancer.

Inhibition of Alkaline Ceramidases

Research has demonstrated that this compound can effectively inhibit ACs, with significant implications for therapeutic applications in cancer treatment. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazole ring and phenyl groups can significantly impact the compound's potency. For instance, substituents at specific positions on the phenyl ring can enhance or diminish biological activity.

| Compound | IC50 (µM) | Description |

|---|---|---|

| This compound | 0.025 | Potent AC inhibitor |

| Benzoxazolone derivative | 0.064 | Moderate AC inhibitory activity |

Case Studies

-

Neuroblastoma Treatment :

A study involving human neuroblastoma SH-SY5Y cells revealed that this compound exhibited significant cytotoxicity, leading to cell death through apoptosis pathways. The compound demonstrated a favorable pharmacokinetic profile in vivo, suggesting its potential as a therapeutic agent for neuroblastoma. -

Colon Carcinogenesis :

Another investigation highlighted the role of ceramidase overexpression in colon cancer progression. The administration of this compound resulted in reduced tumor growth in animal models, indicating its promise as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.